molecular formula C13H17N3O3 B1668473 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one CAS No. 108929-47-1

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Cat. No. B1668473
M. Wt: 263.29 g/mol
InChI Key: ASIYUAIZUWWHJU-SECBINFHSA-N
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Description

The compound is a derivative of isopropylamino and benzimidazol. Isopropylamine is an organic compound and an amine. It is a hygroscopic colorless liquid with an ammonia-like odor . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds have been synthesized through various methods. For example, an efficient chiral synthesis of ®-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide with high enantioselectivity was reported . Another method involved the reaction of 4-aminobutanol with acetone in ethanol, then a hydrogenation reaction under the catalysis of platinum oxide .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound you’re interested in likely has a complex structure due to the presence of the benzimidazole ring and the isopropylamino group .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its exact structure and the conditions under which the reactions are carried out. In general, amines like isopropylamine can participate in a variety of chemical reactions, including acid-base and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are flammable and can be harmful if swallowed or inhaled .

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-8(2)14-6-9(17)7-19-11-5-3-4-10-12(11)16-13(18)15-10/h3-5,8-9,14,17H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIYUAIZUWWHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910927
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

CAS RN

108929-47-1
Record name Cgp 12388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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